molecular formula C5H2Cl2OS B1351245 2,5-Dichlorothiophene-3-carbaldehyde CAS No. 61200-60-0

2,5-Dichlorothiophene-3-carbaldehyde

Cat. No.: B1351245
CAS No.: 61200-60-0
M. Wt: 181.04 g/mol
InChI Key: PTHQASYUHZFSKR-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C5H2Cl2OS and its molecular weight is 181.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQASYUHZFSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383883
Record name 2,5-dichlorothiophene-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61200-60-0
Record name 2,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorothiophene-3-carbaldehyde
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Synthetic Methodologies for 2,5 Dichlorothiophene 3 Carbaldehyde

Friedel-Crafts Acylation Strategies for Halogenated Thiophenes

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. organic-chemistry.org The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the aromatic ring. sigmaaldrich.comyoutube.com

In the context of halogenated thiophenes like 2,5-dichlorothiophene (B70043), the reaction's feasibility is influenced by the electronic effects of the halogen substituents. The chlorine atoms are electron-withdrawing and thus deactivate the thiophene (B33073) ring towards electrophilic attack. However, acylation is still possible. Critically, the directing effect of the sulfur atom and the existing substituents guides the incoming acyl group. For 2,5-dichlorothiophene, acylation occurs regioselectively at the C3 position. googleapis.com

While Friedel-Crafts acylation is highly effective for introducing ketone functionalities (e.g., using acetyl chloride to form 3-acetyl-2,5-dichlorothiophene), direct formylation to produce an aldehyde is problematic. The requisite formylating agent, formyl chloride, is unstable. Therefore, to synthesize 2,5-Dichlorothiophene-3-carbaldehyde via this general strategy, a two-step process would be necessary: first, a Friedel-Crafts acylation to install a different acyl group, followed by subsequent chemical modification to convert it into a formyl group. A more direct approach for formylation is typically preferred, such as the Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation Approaches for Thiophene Derivatives

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives. ijpcbs.comorganic-chemistry.org It serves as a milder and more direct alternative to Friedel-Crafts formylation. chemistrysteps.com The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt. youtube.com This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a chloromethyliminium salt, also known as the Vilsmeier reagent. chemistrysteps.comyoutube.com

Electrophilic Substitution: The thiophene ring, acting as a nucleophile, attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product. organic-chemistry.orgyoutube.com

This reaction is well-suited for thiophenes, although the deactivating effect of the two chlorine atoms in 2,5-dichlorothiophene makes the substrate less reactive than unsubstituted thiophene. Despite this, the Vilsmeier-Haack formylation is a primary and effective route for the direct synthesis of this compound.

Exploration of Alternative Synthetic Routes for the Formyl Group Introduction

Beyond classical electrophilic substitutions, other strategies can be employed to introduce a formyl group onto the 2,5-dichlorothiophene scaffold. A prominent alternative involves organometallic intermediates, particularly through metallation followed by quenching with a formylating agent.

One such route is the lithiation-formylation sequence. This method typically involves a halogen-metal exchange reaction. For instance, a polyhalogenated thiophene can be treated with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C). This can regioselectively replace a halogen atom (typically bromine or iodine) with lithium, forming a highly reactive thienyllithium species. This intermediate can then be treated with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group after acidic workup. While chlorine is less reactive in halogen-metal exchange than bromine, this strategy remains a powerful tool in thiophene chemistry, often enabling regiocontrol that is complementary to electrophilic substitution. mdpi.com For 2,5-dichlorothiophene, achieving regioselectivity for formylation at the C3 position via this method would likely require starting from a precursor like 2,5-dichloro-3-bromothiophene.

Preparation from Precursors such as 2,5-Dichlorothiophene-3-carboxylic Acid

An indirect yet effective strategy for synthesizing this compound involves the chemical modification of a pre-functionalized precursor, namely 2,5-Dichlorothiophene-3-carboxylic acid. This approach relies on the reduction of the carboxylic acid functional group to an aldehyde.

Direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the primary alcohol. Therefore, a two-step sequence is commonly employed:

Reduction to the Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol, (2,5-dichloro-thiophen-3-yl)-methanol. This transformation can be achieved using reducing agents such as a borane-tetrahydrofuran (B86392) (THF) complex.

Oxidation to the Aldehyde: The resulting alcohol is then carefully oxidized back to the aldehyde. This step requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in the Swern or Dess-Martin periodinane oxidations.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride) or a Weinreb amide. These intermediates can then be reduced to the aldehyde using specific reagents, for example, the Rosenmund reduction of the acid chloride or treatment of the Weinreb amide with a hydride reagent like diisobutylaluminium hydride (DIBAL-H).

Comparative Analysis of Synthetic Yields and Purity

The Vilsmeier-Haack formylation is often favored for its directness, typically involving a one-pot procedure. Yields for this reaction on deactivated heterocyclic systems can be moderate to good, generally falling in the 60-85% range after purification, depending on the specific substrate and reaction optimization.

Synthesis from 2,5-Dichlorothiophene-3-carboxylic acid is a multi-step process. The yield for the initial reduction to the alcohol and the subsequent oxidation to the aldehyde are both typically in the range of 70-95% for each step. This results in a cumulative yield that can be competitive with direct methods, but the process is longer.

The lithiation-formylation route can provide high yields, often exceeding 80%, but is highly sensitive to reaction conditions, particularly temperature, and requires a specific halogenated precursor to ensure regioselectivity.

Purity of the final product is typically achieved through standard laboratory techniques such as column chromatography, distillation, or recrystallization, with the required method depending on the physical properties of the compound and the nature of the impurities from the specific reaction.

Table 1: Comparative Overview of Synthetic Methods

Synthetic MethodStarting MaterialKey ReagentsNumber of StepsTypical Yield RangeKey Advantages/Disadvantages
Vilsmeier-Haack Formylation2,5-DichlorothiophenePOCl₃, DMF160-85%Adv: Direct, one-pot reaction. Disadv: Reagents are moisture-sensitive.
Friedel-Crafts Acylation2,5-DichlorothiopheneAcyl Chloride, AlCl₃>2Variable (multi-step)Adv: High yield for initial acylation. Disadv: Indirect route for aldehyde; unstable formyl chloride.
Lithiation-Formylation2,5-Dichloro-3-bromothiophenen-BuLi, DMF175-90%Adv: High yield and regioselectivity. Disadv: Requires cryogenic temperatures and specific precursor.
Precursor Reduction/Oxidation2,5-Dichlorothiophene-3-carboxylic Acid1. BH₃·THF 2. PCC or Dess-Martin250-85% (overall)Adv: Utilizes a readily available precursor. Disadv: Two-step process; use of stoichiometric oxidants.

Reactivity and Transformational Chemistry of 2,5 Dichlorothiophene 3 Carbaldehyde

Nucleophilic and Electrophilic Reactions at the Formyl Group

The formyl (aldehyde) group at the 3-position of the thiophene (B33073) ring is a primary site for both nucleophilic and electrophilic reactions. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. This reactivity is fundamental to many of its synthetic applications, including Wittig reactions to form alkenes and reductions to the corresponding alcohol. mdpi.com The aldehyde can also be oxidized to a carboxylic acid, providing another avenue for derivatization. guidechem.com Furthermore, the formyl group can be converted into various other functional groups, enabling the construction of a wide array of derivatives. mdpi.com

Halogen Reactivity and Substitution Reactions on the Thiophene Ring

The two chlorine atoms at the 2- and 5-positions of the thiophene ring are key reactive handles. These halogens can be displaced through various substitution reactions, most notably metal-catalyzed cross-coupling reactions. jcu.edu.au For instance, Suzuki-Miyaura coupling reactions, which utilize palladium catalysts, allow for the formation of carbon-carbon bonds by coupling the dichlorothiophene core with arylboronic acids or esters. nih.gov This methodology is a powerful tool for synthesizing aryl-substituted thiophenes. Similarly, other cross-coupling reactions like Kumada and Stille couplings can be employed to introduce diverse substituents at these positions. jcu.edu.au Lithiation followed by reaction with an electrophile is another effective strategy for functionalizing these positions. beilstein-journals.org The selective substitution of one chlorine atom over the other can often be achieved by carefully controlling reaction conditions, adding another layer of synthetic utility. jcu.edu.au

Condensation Reactions of the Aldehyde Moiety

Condensation reactions involving the aldehyde group are among the most powerful transformations for this compound, enabling significant molecular extension and the formation of new carbon-carbon bonds. These reactions are crucial for building the backbones of more complex molecules.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, 2,5-Dichlorothiophene-3-carbaldehyde) and a ketone. wikipedia.org When reacted with various aryl methyl ketones (acetophenones), it yields chalcones, which are α,β-unsaturated ketones. saudijournals.comjetir.org These chalcone (B49325) derivatives are important synthetic intermediates and are known for a wide range of biological activities. The reaction typically proceeds in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. nih.govnih.gov The versatility of this reaction allows for the synthesis of a large library of thiophene-containing chalcones by simply varying the substituent on the aryl methyl ketone. researchgate.netresearchgate.net

Table 1: Examples of Chalcones Synthesized via Claisen-Schmidt Condensation
Aryl Methyl Ketone ReactantResulting Chalcone Product NameReaction Conditions
Acetophenone1-(phenyl)-3-(2,5-dichloro-3-thienyl)prop-2-en-1-oneKOH, Ethanol, Stirring at room temp.
4-Hydroxyacetophenone1-(4-hydroxyphenyl)-3-(2,5-dichloro-3-thienyl)prop-2-en-1-oneKOH, Ethanol, Stirring at room temp.
4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(2,5-dichloro-3-thienyl)prop-2-en-1-oneKOH, Ethanol, Stirring at room temp.
4-Bromoacetophenone1-(4-bromophenyl)-3-(2,5-dichloro-3-thienyl)prop-2-en-1-oneKOH, Ethanol, Stirring at room temp.
2-Acetyl-1-naphthol1-(1-hydroxy-2-naphthyl)-3-(2,5-dichloro-3-thienyl)prop-2-en-1-oneBase, Grinding

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com Active methylene compounds are those with a CH2 group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This reaction is a cornerstone for C-C bond formation and produces highly functionalized α,β-unsaturated products. orientjchem.orgresearchgate.net These products are valuable intermediates in the synthesis of various pharmaceuticals, fine chemicals, and polymers. researchgate.netorientjchem.org The Doebner modification of this reaction, using pyridine as a solvent and an active methylene compound containing a carboxylic acid (like malonic acid), often results in condensation followed by decarboxylation. wikipedia.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The derivatives obtained from the condensation reactions of this compound are often ideal substrates for subsequent cyclization reactions. These intramolecular or intermolecular ring-closing reactions lead to the formation of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Formation of Pyrimidine (B1678525) and Triazolopyrimidine Scaffolds

The aldehyde functionality of this compound is a key feature in the construction of pyrimidine and triazolopyrimidine ring systems. These nitrogen-containing heterocycles are of significant interest due to their presence in a wide array of biologically active compounds. nih.gov

One common strategy for synthesizing pyrimidine derivatives involves the reaction of chalcones, which can be prepared from this compound, with a suitable nitrogen-containing reagent. For instance, chalcones derived from 2,5-dichloro-3-acetylthiophene (a closely related derivative) react with guanidine (B92328) hydrochloride in the presence of a base to yield novel pyrimidine compounds. researchgate.net This approach highlights the utility of the thiophene scaffold as a starting point for constructing more elaborate heterocyclic systems.

Similarly, the synthesis of triazolopyrimidines often proceeds through multi-component reactions where an aldehyde, an amino-triazole, and a third component are combined in a one-pot synthesis. nih.govjapsonline.com These reactions are valued for their efficiency and ability to generate molecular complexity in a single step. orgchemres.org The general synthetic strategy involves the condensation of these components to form the fused triazolopyrimidine core. japsonline.comresearchgate.net Various isomers of the triazolopyrimidine nucleus are possible, and the specific reaction conditions and starting materials dictate the final product. researchgate.netupi.edurjpbr.com

Table 1: Synthesis of Pyrimidine Derivatives
Starting MaterialReagentsProductKey Features
2,5-dichloro-3-acetylthienyl chalconesGuanidine HCl, KOH, ethanolNovel pyrimidine derivativesAntifungal, antitubercular, and cytotoxic activities. researchgate.net
Chalcones from thiophene-2-carbaldehydeUreaThiophene bearing pyrimidine derivativesPotential anti-inflammatory agents. pnrjournal.com

Exploration of Spirooxindole Frameworks via 1,3-Dipolar Cycloaddition Reactions

The aldehyde group of this compound can be transformed into an α,β-unsaturated carbonyl compound, a key component in 1,3-dipolar cycloaddition reactions for the synthesis of spirooxindole frameworks. acs.org Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and synthetic molecules with significant biological activities. nih.govnih.gov

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings, such as the pyrrolidine (B122466) ring found in many spirooxindole derivatives. acs.orgnih.gov This reaction typically involves an azomethine ylide, generated in situ from the reaction of isatin (B1672199) and an amino acid like L-proline, which then reacts with a dipolarophile, in this case, a chalcone derived from this compound. acs.orgrsc.org

Table 2: Synthesis of Spirooxindole Frameworks
Reaction TypeKey ReactantsProductKey Features
1,3-Dipolar CycloadditionIsatin, L-proline, α,β-unsaturated carbonyl compounds (from this compound)Pyrrolizidine spirooxindolesHighly stereoselective, one-pot, multicomponent synthesis. acs.org
[3+2] CycloadditionIn situ generated azomethine ylides, ethylene (B1197577) derivativesSpirooxindole compounds with four chiral centersRegio- and diastereoselective with high chemical yield. nih.gov

Cross-Coupling Reactions Involving Thiophene-Halogen Bonds

The two chlorine atoms on the thiophene ring of this compound provide reactive handles for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.govresearchgate.net

Suzuki Cross-Coupling for Biaryl Thiophene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a widely used and powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govharvard.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.edumdpi.com

In the context of this compound, the chloro-substituents can participate in Suzuki cross-coupling reactions with various arylboronic acids to produce biaryl thiophene derivatives. mdpi.commdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.govmdpi.com The electronic properties of the substituents on the arylboronic acid can also influence the reaction outcome. mdpi.com

The regioselectivity of the coupling can be a key consideration when both chlorine atoms are available for reaction. In some cases, sequential or one-pot double Suzuki couplings can be employed to introduce two different aryl groups onto the thiophene ring. nih.gov

Table 3: Suzuki Cross-Coupling Reactions
SubstrateCoupling PartnerCatalyst/BaseProductKey Features
3,4-dibromo-2,5-dichlorothiopheneArylboronic acidsPd(PPh₃)₄, K₃PO₄3,4-biaryl-2,5-dichlorothiophene derivativesEfficient one-pot synthesis with moderate to good yields. mdpi.com
4-bromothiophene-2-carbaldehydeArylboronic pinacol (B44631) esters/acidsPd(PPh₃)₄, K₃PO₄4-arylthiophene-2-carbaldehyde compoundsModerate to excellent yields. mdpi.com
4,5-dibromothiophene-2-carboxaldehydeArylboronic acidsPd(PPh₃)₄, K₂CO₃Regioselective double coupled productsOne-pot reaction with good yields. nih.gov

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, other transition metal-catalyzed reactions can also be employed to functionalize the C-Cl bonds of this compound. These include but are not limited to, Sonogashira, Heck, and Negishi couplings, which allow for the introduction of a wide variety of substituents. beilstein-journals.org

The combination of photoredox and transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful platform for constructing complex molecules under mild conditions. rsc.org These methods can facilitate multicomponent coupling reactions, enabling the rapid assembly of value-added chemicals from simple precursors. rsc.org

Decarboxylative coupling reactions catalyzed by transition metals also represent a valuable strategy for forming new C-C and C-heteroatom bonds. rsc.org While not directly involving the C-Cl bonds, these methods can be used in conjunction with other transformations to further elaborate the thiophene core.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, DEPT 135, GIAO calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-Dichlorothiophene-3-carbaldehyde by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic aldehydes, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a low field (downfield) position.

DEPT 135: Distortionless Enhancement by Polarization Transfer (DEPT) 135 experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons present as negative signals. libretexts.org Quaternary carbons are not observed in DEPT-135 spectra. libretexts.org

GIAO Calculations: Gauge-Independent Atomic Orbital (GIAO) calculations are a computational method used to predict NMR chemical shifts. These theoretical calculations provide a valuable comparison to experimental data, aiding in the accurate assignment of spectral peaks.

Table 1: Representative NMR Data for Thiophene (B33073) Derivatives

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 9.8 - 10.5 Singlet Aldehyde (CHO)
¹H 7.0 - 8.0 Singlet/Doublet Thiophene Ring Proton
¹³C 180 - 195 - Carbonyl Carbon (C=O)

Note: Specific chemical shifts for this compound can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are often complementary. jasco-global.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected. The C-Cl stretching vibrations will also produce distinct bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 2: Characteristic Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
C=O (Aldehyde) 1680 - 1715 1680 - 1715 Stretching
C-H (Aromatic) 3000 - 3100 3000 - 3100 Stretching
C-Cl 600 - 800 600 - 800 Stretching

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS and HRESIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern, which shows peaks at lower m/z values, offers clues about the molecule's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal packing of this compound is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture of the compound in the solid state. Common interactions observed in similar chlorinated thiophene structures include:

C-H⋯O hydrogen bonds: These interactions involve a hydrogen atom bonded to a carbon atom acting as a hydrogen bond donor to an oxygen atom of a neighboring molecule.

Cl⋯Cl interactions: Also known as halogen-halogen interactions, these are attractive interactions between the chlorine atoms of adjacent molecules.

Cl⋯π interactions: These involve an interaction between a chlorine atom and the π-electron system of the thiophene ring of a neighboring molecule.

π-π stacking: This refers to the attractive, noncovalent interactions between aromatic rings. mdpi.com

Hydrogen bonding: In the absence of traditional hydrogen bond donors, weak C-H···O hydrogen bonds often play a significant role in the crystal packing. nih.govscienceopen.com

Table 3: Common Intermolecular Interactions and Their Contributions from Hirshfeld Surface Analysis in Related Structures

Interaction Type Typical Contribution (%) Description
H···H 10 - 30% van der Waals forces between hydrogen atoms.
Cl···H / H···Cl 15 - 30% Interactions between chlorine and hydrogen atoms. researchgate.net
C···H / H···C 10 - 20% van der Waals forces between carbon and hydrogen atoms.
C···C 5 - 15% Often indicative of π-π stacking interactions. researchgate.net
O···H / H···O 5 - 10% Typically represents C-H···O hydrogen bonds. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For 2,5-Dichlorothiophene-3-carbaldehyde, DFT calculations would provide a detailed understanding of its structural parameters (bond lengths and angles) and how the electron density is distributed across the molecule. researchgate.net Calculations performed at levels like B3LYP/6-311G are common for optimizing the geometry of such organic compounds. researchgate.net These studies would reveal the influence of the electron-withdrawing chlorine atoms and the carbonyl group on the geometry and electronic nature of the thiophene (B33073) ring.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-deficient carbaldehyde group and influenced by the chlorine substituents. The presence of these functional groups is anticipated to lower the HOMO-LUMO gap compared to unsubstituted thiophene, indicating increased chemical reactivity. researchgate.netwuxibiology.com Theoretical calculations for related thiophene derivatives have explored how different substituents affect this energy gap. researchgate.netnih.gov

ParameterDescriptionPredicted Significance for this compound
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Expected to be relatively low due to the electron-withdrawing effects of the substituents.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Expected to be stabilized (lowered in energy) by the carbonyl and chloro groups.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO (ELUMO - EHOMO).A relatively small gap is predicted, indicating high chemical reactivity and potential for electronic applications.

Note: Specific calculated values for this compound were not available in the searched literature. The table reflects general principles and expected trends based on its molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. nih.gov This indicates it as the primary site for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and potentially near the carbon atoms of the thiophene ring, particularly the carbon atom of the carbonyl group, highlighting them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing charge transfer, hyperconjugation, and delocalization effects. researchgate.netnih.govrsc.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. periodicodimineralogia.it

Donor NBOAcceptor NBOInteraction TypeExpected Significance
LP (O)π* (C=C of ring)π-conjugationSignificant delocalization contributing to the conjugated system.
LP (S)π* (C=C of ring)π-conjugationKey interaction defining the aromaticity and electronic nature of the thiophene ring.
LP (Cl)σ* (C-S or C-C)HyperconjugationIndicates the electronic effect of the chlorine substituents on the ring's sigma framework.
π (C=C of ring)π* (C=O)π-conjugationShows charge transfer from the ring to the electron-withdrawing aldehyde group.

Note: This table represents predicted NBO interactions based on the structure of this compound. Specific E(2) stabilization energies from published studies were not found.

Atoms in Molecules (AIM) Topology for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader analyzes the topology of the electron density to characterize chemical bonding. wikipedia.org AIM analysis defines atoms and bonds based on critical points in the electron density (ρ(r)). The presence of a bond critical point (BCP) between two nuclei indicates a chemical bond. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the nature of the bond (e.g., covalent vs. electrostatic).

For this compound, AIM analysis would be used to quantify the characteristics of the C-S, C-C, C=O, and C-Cl bonds. The analysis would likely show that the bonds within the thiophene ring have characteristics of covalent bonds with some degree of delocalization. The C=O bond would exhibit higher electron density and a more negative Laplacian value, indicative of a strong covalent interaction. The C-Cl bonds would also be characterized, providing insight into their covalent nature and the influence of chlorine's electronegativity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive map of electron pair localization in a molecule. wikipedia.orgresearchgate.neteurjchem.com ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. wikipedia.org LOL provides a similar picture based on kinetic energy density. researchgate.net

In this compound, ELF and LOL analyses would visually confirm the locations of covalent bonds and lone pairs. medjchem.comresearchgate.net High localization would be expected in the regions of the C-C, C-S, C-H, and C=O bonds. Additionally, distinct basins of localization would appear corresponding to the lone pairs on the sulfur, oxygen, and chlorine atoms, which aligns with the VSEPR model. wikipedia.org This analysis helps in understanding the spatial arrangement of electron pairs and the bonding patterns within the molecule. researchgate.net

Thermodynamic Parameter Calculations

DFT calculations can be used to predict various thermodynamic properties, such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). scispace.com These parameters are crucial for understanding the stability of a molecule and its behavior under different temperature and pressure conditions. By performing frequency calculations on the optimized molecular geometry, these thermodynamic functions can be computed.

Thermodynamic ParameterDescription
Standard Enthalpy of Formation (ΔHf°)The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states.
Standard Entropy (S°)A measure of the randomness or disorder of the molecule at a standard state.
Heat Capacity (Cv)The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume.

Note: Specific calculated thermodynamic values for this compound were not available in the searched literature.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided search results, the broader context of thiophene derivatives highlights their potential as biologically active agents. For instance, various thiophene analogues have been the subject of docking studies to explore their inhibitory potential against a range of biological targets. These studies typically involve docking the thiophene-based ligands into the active sites of enzymes or receptors to predict binding energies and key molecular interactions, such as hydrogen bonds and hydrophobic interactions. The insights gained from such studies on related compounds can guide the design and synthesis of new derivatives with improved potency and selectivity.

Research on derivatives of 2,5-Dichlorothiophene (B70043) has shown that this scaffold can be utilized to synthesize compounds with potential antimicrobial and antioxidant activities. In one such study, novel pyrazole-carbothioamides and thiazole (B1198619) derivatives were synthesized from 3-acetyl-2,5-dichlorothiophene (B158969). Molecular docking of these derivatives against cytochrome P450 14-alpha-sterol demethylase (CYP51), an important enzyme in fungi, revealed good binding affinities, suggesting their potential as antifungal agents. gyanvihar.org The docking poses of these compounds highlighted key interactions with the amino acid residues in the active site of the enzyme.

The following table summarizes representative findings from molecular docking studies on derivatives of 2,5-Dichlorothiophene:

Derivative ClassTarget ProteinKey Findings
Pyrazole-carbothioamidesCytochrome P450 14-alpha-sterol demethylase (CYP51)Good binding affinities, indicating potential as antifungal agents. gyanvihar.org
Thiazole derivativesCytochrome P450 14-alpha-sterol demethylase (CYP51)Showed the highest affinity with the lowest binding energies among the tested compounds. gyanvihar.org

These findings underscore the importance of the 2,5-dichlorothiophene moiety as a valuable scaffold in the design of new bioactive molecules.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of the binding free energy.

Specific molecular dynamics simulation studies centered on this compound were not identified in the provided search results. However, MD simulations are a common follow-up to molecular docking in the study of thiophene derivatives to validate the docking results and to gain a deeper understanding of the interaction dynamics.

For example, in studies of chlorothiophene-based chalcones as potential anticancer agents, MD simulations were employed to assess the stability of the ligand-protein complexes. These simulations revealed that certain derivatives formed stable complexes with anti-apoptotic proteins like Bcl-2, maintaining key interactions throughout the simulation period. The root-mean-square deviation (RMSD) of the protein and ligand atoms are typically monitored during the simulation to assess the stability of the complex.

The general workflow and insights from MD simulations on related thiophene compounds can be summarized as follows:

Simulation AspectPurposeTypical Observations
System StabilityTo assess the stability of the ligand-protein complex over time.Low and stable RMSD values for the protein and ligand indicate a stable binding pose.
Conformational ChangesTo observe changes in the structure of the protein and ligand upon binding.Identification of flexible loops or domains in the protein that may play a role in ligand binding and recognition.
Binding Free Energy CalculationTo obtain a more accurate prediction of the binding affinity.Techniques like MM-PBSA and MM-GBSA are often used to calculate the binding free energy from the MD trajectory.

These computational approaches are instrumental in the rational design of new therapeutic agents based on the this compound scaffold.

Applications of 2,5 Dichlorothiophene 3 Carbaldehyde Derivatives in Medicinal Chemistry

Antimicrobial and Antifungal Activities of Derived Compounds

Derivatives of 2,5-Dichlorothiophene-3-carbaldehyde have shown considerable promise as antimicrobial and antifungal agents. These compounds have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

Thiophene (B33073) derivatives have demonstrated notable antibacterial activity. For instance, certain novel thiophene-2-carboxamide derivatives have been evaluated for their effectiveness against pathogenic bacteria. One such derivative, substituted with a methoxy (B1213986) group, exhibited excellent activity against Pseudomonas aeruginosa (86.9% inhibition), Staphylococcus aureus (83.3% inhibition), and Bacillus subtilis (82.6% inhibition), with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov Another study on thiophene derivatives showed potent activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. Specifically, certain derivatives exhibited MIC₅₀ values of 16 mg/L against A. baumannii and 8 mg/L against E. coli. nih.govresearchgate.net Time-kill curve assays confirmed the bactericidal effects of these compounds. nih.gov

Interactive Table: Antimicrobial Activity of Thiophene Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Inhibition Zone (mm) Reference
Thiophene Derivative 4 A. baumannii (Ab21) 4 researchgate.net
Thiophene Derivative 4 E. coli (MCR1+) 16 researchgate.net
Thiophene Derivative 5 A. baumannii (Ab11) 4 researchgate.net
Thiophene Derivative 5 E. coli (R6 MCR1) 16 researchgate.net
Thiophene Derivative 8 A. baumannii (Ab11) 16 researchgate.net
Thiophene Derivative 8 E. coli (R6 MCR1) 16 researchgate.net
Methoxy-substituted thiophene-2-carboxamide P. aeruginosa 20 nih.gov
Methoxy-substituted thiophene-2-carboxamide S. aureus 20 nih.gov

Antifungal Efficacy (e.g., Candida albicans)

The antifungal potential of thiophene derivatives has also been a subject of investigation. A study focusing on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives found that a compound with a nitrofurfural fragment exhibited the highest inhibitory effect against the fungal pathogen Candida albicans. nih.gov Another study highlighted that a 2-aminothiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), demonstrated antifungal action against clinical strains of Candida spp. resistant to fluconazole, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL. nih.gov This compound also showed a synergistic effect with fluconazole. nih.gov Furthermore, some hydrazine-based compounds have shown potent antifungal activity against C. albicans, with one derivative exhibiting a MIC of 9.6 µg/mL. mdpi.com

Anticancer and Cytotoxic Potential of Derivatives

A significant area of research for this compound derivatives is their application in oncology. These compounds have been found to possess cytotoxic properties against a variety of cancer cell lines, and studies into their mechanisms of action are ongoing.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., HeLa, MDA-MB231, MCF-7, A549, HCT116, DU145, K562, HepG2)

Chlorothiophene-based chalcones have been synthesized and evaluated for their anticancer effects. These compounds exhibited toxicity against various cancer cell lines, with some showing particularly strong toxicity against WiDr colorectal cancer cells. For example, compounds C4 and C6, derived from 2-acetyl-5-chlorothiophene, displayed IC₅₀ values of 0.77 and 0.45 µg/mL, respectively, against this cell line. arabjchem.org Thiophene carboxamide derivatives have also been identified as potent anticancer agents, with some compounds showing IC₅₀ values of 5.46 µM and 12.58 µM against the Hep3B cancer cell line. mdpi.com Furthermore, a novel thiophene derivative, F8, demonstrated cytotoxicity with CC₅₀ values ranging from 0.805 µM to 3.05 µM across various cancer cell lines. nih.gov In another study, certain diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives exhibited potent anticancer activity against breast cancer cell lines T47D and MCF-7, with IC₅₀ values as low as 2.3 µM. nih.gov

Interactive Table: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀/CC₅₀ (µM) Reference
Chlorothiophene Chalcone (B49325) C4 WiDr (Colorectal) 0.77 (µg/mL) arabjchem.org
Chlorothiophene Chalcone C6 WiDr (Colorectal) 0.45 (µg/mL) arabjchem.org
Thiophene Carboxamide 2b Hep3B (Liver) 5.46 mdpi.com
Thiophene Carboxamide 2e Hep3B (Liver) 12.58 mdpi.com
Thiophene Derivative F8 CCRF-CEM (Leukemia) 0.856 nih.gov
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate 2b T47D (Breast) 2.3 nih.gov
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate 2k T47D (Breast) 7.1 nih.gov
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate 2l T47D (Breast) 8.6 nih.gov
Thiophene-2,5-dicarbohydrazide (B7745189) D5 MCF-7 (Breast) Highest Activity researchgate.net
N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide 4b HepG2 (Liver) 54 semanticscholar.org

Mechanism of Action Studies (e.g., DNA binding, enzyme inhibition)

Research into the anticancer mechanisms of thiophene derivatives has revealed several pathways. The novel thiophene derivative F8 was found to induce cell death via the intrinsic apoptotic pathway. nih.gov This was demonstrated through the observation of phosphatidylserine (B164497) externalization, the generation of reactive oxygen species, a decrease in mitochondrial membrane potential, and the activation of caspase-3/7. nih.gov Other studies have suggested that thiophene analogs can exert their anticancer effects by inhibiting various signaling pathways involved in cancer progression. nih.gov

Anti-inflammatory and Antioxidant Properties of Derivatives

In addition to their antimicrobial and anticancer activities, derivatives of this compound have also been investigated for their anti-inflammatory and antioxidant potential.

Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing a thiophene core. nih.gov Studies have shown that certain thiophenic derivatives with methyl and chlorine substituents can reduce carrageenan-induced paw edema by 48.94% and 47%, respectively, an effect comparable to sodium diclofenac. nih.gov The anti-inflammatory action of some thiophene derivatives is attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For example, some 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with IC₅₀ values in the range of 0.31–1.40 µM. nih.gov

The antioxidant properties of thiophene derivatives have also been documented. Certain 3-amino thiophene-2-carboxamide derivatives have demonstrated significant antioxidant activity, with one compound showing 62.0% inhibition in an antioxidant assay, which is comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov Another study on tetrahydrobenzo[b]thiophene derivatives found that several compounds exhibited significant antioxidant potency, comparable to ascorbic acid, in a phosphomolybdenum method assay. nih.gov

Potential as Carbonic Anhydrase Inhibitors (via 3-Acetyl-2,5-dichlorothiophene (B158969) derivatives)

Derivatives of 3-Acetyl-2,5-dichlorothiophene have proven to be pivotal in the creation of potent carbonic anhydrase inhibitors (CAIs). Carbonic anhydrase is a metalloenzyme that plays a crucial role in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma. rsc.orgnih.gov A prominent example of a clinically significant CAI derived from this thiophene building block is Brinzolamide. nih.gov

The synthesis of Brinzolamide showcases the utility of 3-Acetyl-2,5-dichlorothiophene as a key precursor. acs.orggoogle.com The synthetic pathway involves a series of chemical transformations that build upon the dichlorothiophene core to construct the final, complex heterocyclic structure of the drug. acs.orgdrugfuture.com One of the initial steps in a documented synthesis route is the reaction of 3-acetyl-2,5-dichlorothiophene with benzyl (B1604629) chloride and thiourea. drugfuture.comgoogle.com This is followed by a sequence of reactions including chlorination, oxidation, and amination to form a sulfonamide intermediate. acs.orgdrugfuture.com Subsequent bromination of the acetyl group, followed by a reductive cyclization, creates the core thienothiazine ring system. acs.orgdrugfuture.com Further functionalization and resolution of the chiral center lead to the final active pharmaceutical ingredient, Brinzolamide. acs.orggoogle.com This synthetic route highlights the importance of the 3-acetyl-2,5-dichlorothiophene scaffold in accessing this class of topically active carbonic anhydrase inhibitors used in the management of elevated intraocular pressure. acs.orggoogleapis.com

Drug Design and Structure-Activity Relationship (SAR) Studies

The design of effective carbonic anhydrase inhibitors based on the thiophene scaffold, such as Brinzolamide, is heavily reliant on understanding the structure-activity relationships (SAR). SAR studies explore how modifications to the chemical structure of a compound influence its biological activity, in this case, the inhibition of carbonic anhydrase isoforms. drugdesign.orgyoutube.com For thiophene-based sulfonamides, the sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, which is essential for its inhibitory action. nih.govnih.gov

The table below presents inhibition data for a series of thiophene-based sulfonamides against two human (h) carbonic anhydrase isoforms, hCA I and hCA II, illustrating the impact of structural variations on inhibitory activity.

CompoundhCA I (Ki nM)hCA II (Ki nM)
Thiophene Sulfonamide 166.49 ± 17.1574.88 ± 20.65
Thiophene Sulfonamide 2>1000038.04 ± 12.97
Thiophene Sulfonamide 3234.99 ± 15.44149.33 ± 46.12
Thiophene Sulfonamide 4690.55 ± 254.44134.11 ± 27.55
Data sourced from kinetic studies of thiophene-based sulfonamides. nih.gov

The data indicates that even subtle changes to the thiophene-based structure can lead to significant differences in inhibitory potency against different carbonic anhydrase isoforms. nih.gov This detailed understanding of SAR is fundamental for the rational design of new, more potent, and selective carbonic anhydrase inhibitors for various therapeutic applications. nih.govresearchgate.net

The Role of this compound Derivatives in Advancing Materials Science

The chemical compound this compound serves as a pivotal building block in the synthesis of a new generation of organic materials. Its unique structure, featuring a thiophene ring functionalized with both reactive chlorine and aldehyde groups, allows for versatile chemical modifications, leading to a wide array of derivatives with tailored electronic and optical properties. These derivatives are at the forefront of research in materials science, with significant applications in organic electronics and photonics.

Applications of 2,5 Dichlorothiophene 3 Carbaldehyde Derivatives in Materials Science

The functional groups on 2,5-Dichlorothiophene-3-carbaldehyde make it an excellent precursor for creating larger, conjugated molecular systems. The aldehyde group can readily participate in condensation reactions, while the chlorine atoms can be substituted through various cross-coupling reactions. This dual reactivity is instrumental in the synthesis of polymers and small molecules with desirable characteristics for electronic and optical devices.

Thiophene-based compounds are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. Derivatives of this compound are being explored as key components in the synthesis of donor-acceptor copolymers for organic photovoltaic (OPV) applications. The electron-rich nature of the thiophene (B33073) ring, combined with the ability to introduce various electron-donating or -withdrawing groups, allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing the efficiency of charge separation and transport in solar cells. mdpi.comrsc.org

Research into two-dimensional benzodithiophene-thiophene copolymers has demonstrated that the strategic introduction of different side chains can significantly influence the power conversion efficiency (PCE) of polymer solar cells. rsc.org For instance, copolymers designed with conjugated side chains have achieved PCEs of up to 8.04%. rsc.org While specific data for derivatives of this compound are still emerging, the principles established with similar thiophene-based monomers are highly applicable.

Table 1: Performance of Thiophene-Based Copolymers in Organic Solar Cells

Copolymer Voc (V) Jsc (mA/cm2) FF (%) PCE (%)
PBDTT-TABT 0.88 9.98 52.4 4.60
PBDTT-TANT 0.85 11.88 55.8 5.65
PBDTT-TSNT 0.89 9.12 49.4 4.01

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency, SVA: Solvent vapor annealing. Data sourced from studies on two-dimensional benzodithiophene-thiophene copolymers. rsc.org

The polymerization of thiophene derivatives leads to polythiophenes, a class of conductive polymers with widespread applications. cmu.edu The properties of these polymers, such as their conductivity and solubility, can be finely tuned by the choice of substituents on the thiophene ring. 2,5-Dichlorothiophene (B70043), a related compound, is known to be a monomer for the synthesis of polythiophene, although it can lead to lower yields compared to more reactive dihalothiophenes. cmu.edu The aldehyde functionality on this compound offers a route to create polymers with more complex architectures and functionalities. For example, poly(thiophene-2-carbaldehyde) has been synthesized and characterized, demonstrating the potential for creating polymers from aldehyde-functionalized thiophenes. journalskuwait.org

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are prized for their high fluorescence and charge-transporting capabilities. beilstein-journals.org They can be incorporated into the emissive layer or the charge-transporting layers of an OLED device. The design of donor-π-acceptor molecules, where a thiophene unit often serves as the π-bridge, is a common strategy to achieve efficient light emission. A thienothiophene-based compound, for instance, has been used as an emitter in a solution-processed OLED, exhibiting a maximum power efficiency of 6.70 lm/W and an external quantum efficiency of 4.61%. beilstein-journals.org The versatility of this compound makes it a promising starting material for the synthesis of novel emitters and host materials for OLEDs.

Table 2: Performance of a Thienothiophene-Based Emitter in a Solution-Processed OLED

Parameter Value
Maximum Power Efficiency 6.70 lm/W
Maximum Current Efficiency 10.6 cd/A
Maximum External Quantum Efficiency 4.61%
Turn-on Voltage 2.9 V
Electroluminescence λmax 512 nm

Data for a donor-π-acceptor compound with a thieno[3,2-b]thiophene (B52689) π-conjugated linker. beilstein-journals.org

Organic Field-Effect Transistors (OFETs) are a key technology for flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based materials, particularly those that can form well-ordered crystalline structures, are among the best-performing p-type organic semiconductors. nih.gov

Derivatives of dithieno[3,2-b:2′,3′-d]thiophene have been synthesized and shown to exhibit excellent electrical properties in single-crystal OFETs, with charge carrier mobilities as high as 1.26 cm2 V−1 s−1 and high on/off ratios of 106 to 108. nih.gov The ability to synthesize such high-performance materials underscores the potential of functionalized thiophenes. This compound provides a synthetic handle to create novel thiophene-based semiconductors with potentially enhanced performance through the introduction of various functional groups that can influence molecular packing and electronic coupling.

Table 3: Electrical Characteristics of a Dithieno[3,2-b:2′,3′-d]thiophene Derivative in a Single-Crystal OFET

Parameter Highest Value Average Value (20 devices)
Hole Mobility (μ) 1.26 cm2 V−1 s−1 0.706 cm2 V−1 s−1

Data for a 2,6-disubstituted dithieno[3,2-b:2′,3′-d]thiophene derivative. nih.gov

Materials with strong non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugation and donor-acceptor architectures often exhibit significant third-order NLO responses. Thiophene-containing push-pull chromophores have been investigated for their NLO properties and have shown promising second-order susceptibilities. researchgate.net

The design of molecules with large hyperpolarizability is key to achieving a strong NLO effect. The reactive sites on this compound allow for the straightforward synthesis of such donor-acceptor systems. By reacting the aldehyde with a strong electron-donating group and subsequently modifying the chloro-substituents, it is possible to create highly polarized molecules with potentially large NLO responses. Theoretical and experimental studies on various organic materials have shown that a high degree of charge transfer within the molecule is crucial for enhancing NLO properties. nih.gov

Future Research Directions and Translational Prospects

Exploration of Novel Derivatization Pathways

The inherent reactivity of the aldehyde functional group in 2,5-Dichlorothiophene-3-carbaldehyde serves as a versatile anchor for a multitude of chemical transformations. cymitquimica.com Future research will likely focus on expanding the library of derivatives through innovative synthetic methodologies.

One promising avenue is the continued exploration of condensation reactions. The Claisen-Schmidt condensation, for instance, has been successfully employed to synthesize chalcone (B49325) derivatives from related acetylthiophene compounds. researchgate.netnih.gov This methodology can be adapted to react this compound with various ketones to produce a novel series of chalcones with potential biological activities.

Furthermore, the synthesis of diverse heterocyclic systems represents a significant area for future work. The aldehyde group can readily react with compounds containing active methylene (B1212753) groups and a source of sulfur, such as in the Gewald reaction, to form new substituted thiophenes. techscience.com Additionally, reaction with hydrazides can lead to the formation of hydrazones, which are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings. A recent study detailed the synthesis of thiophene-2,5-dicarbohydrazide (B7745189) derivatives, highlighting the utility of such pathways. researchgate.netsemanticscholar.org

The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, also presents a powerful tool for derivatization. nih.gov While typically performed on halogenated positions, innovative approaches could functionalize the thiophene (B33073) ring further, creating complex molecular architectures. The synthesis of arylthiophene-2-carbaldehydes through this method demonstrates the potential for creating a diverse range of substituted thiophenes. nih.gov

Future explorations may also include multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity from simple starting materials. nih.gov By combining this compound with other reactants in a one-pot synthesis, novel and complex derivatives can be accessed rapidly.

Advanced Computational Modeling for Predictive Research

The integration of advanced computational modeling will be instrumental in guiding the synthesis and evaluation of novel this compound derivatives. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools for predicting the biological activity and physicochemical properties of new compounds, thereby streamlining the drug discovery process. researchgate.netmdpi.comnih.gov

QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activities. researchgate.netnih.govmdpi.com By identifying key molecular descriptors that influence activity, these models can predict the potency of yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Molecular docking simulations can provide valuable insights into the potential interactions between derivatives and biological targets at the atomic level. techscience.comresearchgate.netnih.gov For instance, docking studies have been successfully used to investigate the binding of thiophene-based chalcones to the active sites of enzymes implicated in cancer pathways. arabjchem.org This approach can be applied to derivatives of this compound to predict their binding affinities and modes of interaction with various protein targets, aiding in the rational design of more potent and selective inhibitors. nih.govnih.gov

Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of ligand-protein complexes over time, providing a more comprehensive understanding of the binding stability and conformational changes that may occur. mdpi.comnih.gov These computational approaches, when used in concert, can significantly accelerate the identification and optimization of lead compounds derived from this compound.

Computational TechniqueApplication in Drug DiscoveryRelevant Findings for Thiophene Derivatives
QSAR Predicts biological activity based on chemical structure.Identified key molecular features influencing the inhibitory activity and selectivity of benzothiophene (B83047) derivatives. nih.gov
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein.Revealed binding interactions of thiophene derivatives within the active site of PDE4D, a target for COPD. researchgate.net
Molecular Dynamics Simulates the movement of atoms and molecules over time to assess complex stability.Confirmed the stability of aryl-thiophene compounds within the binding cavities of the SARS-CoV-2 PLpro enzyme. mdpi.com

Clinical Translation Potential of Bioactive Derivatives

Thiophene-containing compounds have a well-established history in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. nih.gov This precedent suggests a strong potential for the clinical translation of bioactive derivatives of this compound. Research has demonstrated that thiophene derivatives possess anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govnih.gov

The synthesis of chalcones and other derivatives from this starting material could lead to the discovery of novel therapeutic agents. For example, chlorothiophene-based chalcones have been investigated as potential anticancer agents, with some compounds showing promising activity against various cancer cell lines. arabjchem.org Similarly, novel thiophene carboxamide scaffolds have been synthesized and evaluated for their antiproliferative effects. mdpi.com

The anti-inflammatory potential of thiophene derivatives is another promising area for clinical translation. nih.gov Certain substituted thiophenes have shown anti-inflammatory activity comparable to existing drugs in preclinical models. nih.gov Given the prevalence of inflammatory diseases, new and effective treatments are in high demand.

Furthermore, the structural motifs present in derivatives of this compound can be found in compounds with activity against neglected tropical diseases such as leishmaniasis. mdpi.com The exploration of this chemical space could lead to the development of much-needed therapeutics for these underserved patient populations.

The journey from a promising bioactive derivative to a clinically approved drug is long and complex, requiring extensive preclinical and clinical evaluation. However, the diverse biological activities already observed in closely related thiophene compounds provide a strong rationale for pursuing the clinical translation of novel derivatives of this compound.

Derivative ClassPotential Therapeutic Application
ChalconesAnticancer arabjchem.org
CarboxamidesAnticancer mdpi.com
Substituted ThiophenesAnti-inflammatory nih.gov
AminothiophenesAntileishmanial mdpi.com

Applications in Emerging Technologies

Beyond its potential in medicinal chemistry, this compound and its derivatives are poised to make significant contributions to emerging technologies, particularly in the fields of materials science and organic electronics. cymitquimica.comchemscene.com The thiophene ring is a key building block for conducting polymers and organic semiconductors due to its electron-rich nature and ability to form extended π-conjugated systems. cymitquimica.com

The aldehyde functionality of this compound provides a convenient handle for polymerization and functionalization. acs.orgresearchgate.net For instance, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. acs.orgresearchgate.net These polymers have potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. semanticscholar.org

The development of novel polymers derived from this compound could lead to materials with tailored electronic and optical properties. The presence of chlorine atoms can influence the electronic characteristics of the resulting polymers, potentially leading to improved performance in electronic devices.

Furthermore, the reactivity of the aldehyde group can be exploited to graft these polymers onto surfaces or to create cross-linked networks, enhancing their processability and stability. acs.orgresearchgate.net Thieno[3,2-b]thiophene-2-carbaldehyde, a related compound, has been investigated for its potential as a chemosensor, indicating that derivatives of this compound could also find applications in sensor technology. semanticscholar.orgbiosynth.com The ability to detect specific ions or molecules is crucial for environmental monitoring, medical diagnostics, and industrial process control.

Emerging TechnologyApplication of Thiophene Derivatives
Organic Electronics Building blocks for conducting polymers and organic semiconductors. cymitquimica.com
Semiconducting Polymers Creation of functionalizable and adhesive materials for electronic devices. acs.orgresearchgate.net
Sensor Technology Development of chemosensors for the detection of ions and molecules. semanticscholar.orgbiosynth.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichlorothiophene-3-carbaldehyde, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation of 2,5-dichlorothiophene, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Purification involves recrystallization from ethanol-DMF mixtures (3:1) to achieve >95% purity. GC-MS and ¹H/¹³C NMR are critical for verifying purity and structural integrity, with characteristic aldehyde proton signals at δ 9.8–10.2 ppm and chlorine-induced deshielding in thiophene protons .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing chlorine substituents at positions 2 and 5 deactivate the thiophene ring, directing nucleophilic attacks (e.g., Grignard reagents) to the aldehyde group. IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and computational DFT studies (e.g., Fukui indices) can identify electrophilic hotspots. Experimental validation involves monitoring reaction kinetics under varying temperatures and solvent polarities .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : ¹H NMR identifies substituent positions via coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm).
  • MS : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 194.94 for C₅H₃Cl₂OS).
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of chlorine atoms on bond angles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Conflicting data on regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from solvent effects or catalyst choice. DFT calculations (using Gaussian or ORCA) can model transition states and compare activation energies for competing pathways. Experimental validation involves kinetic isotope effects (KIE) and Hammett plots to quantify electronic influences .

Q. What strategies address discrepancies in toxicity profiles of this compound across in vitro vs. in vivo studies?

  • Methodological Answer : Contradictions may stem from metabolic activation (e.g., aldehyde oxidation to carboxylic acids). Use Ames tests for mutagenicity and zebrafish models for acute toxicity. Pair these with LC-MS/MS to track metabolite formation. Adjust experimental parameters (e.g., pH, incubation time) to mimic physiological conditions .

Q. How do steric and electronic effects of chlorine substituents impact catalytic applications of this compound in asymmetric synthesis?

  • Methodological Answer : The chlorine atoms enhance electrophilicity but introduce steric hindrance. Conduct kinetic studies with chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess (ee) via chiral HPLC. Compare results with less-halogenated analogs (e.g., 3-chlorothiophene-2-carbaldehyde) to isolate substituent effects .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing variability in spectroscopic data for this compound derivatives?

  • Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in FTIR or NMR datasets, while multivariate regression identifies solvent- or temperature-dependent trends. Use tools like MATLAB or Python’s SciPy for outlier detection and confidence interval estimation .

Q. How can machine learning predict novel reactions for this compound with limited experimental data?

  • Methodological Answer : Train graph neural networks (GNNs) on existing reaction databases (e.g., Reaxys) using SMILES notations. Validate predictions via microfluidic high-throughput screening (HTS) and compare yields with DFT-predicted transition states .

Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Signals/PeaksInterpretation
¹H NMR (CDCl₃)δ 9.95 (s, 1H, CHO)Confirms aldehyde functionality
¹³C NMRδ 182.1 (CHO), 140.2 (C-Cl)Electronic effects of chlorine atoms
IR (KBr)1682 cm⁻¹ (C=O stretch)Carbonyl group presence
HRMS (ESI+)m/z 194.94 ([M+H]⁺, calc. 194.93)Molecular formula confirmation

Table 2 : Comparative Reactivity in Cross-Coupling Reactions

CatalystSolventYield (%)ee (%)Reference
Pd(PPh₃)₄THF78N/A
Chiral BINAP-PdToluene6592

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